molecular formula C7H10BrN B2522935 1-(Bromomethyl)cyclopentane-1-carbonitrile CAS No. 1936174-22-9

1-(Bromomethyl)cyclopentane-1-carbonitrile

Cat. No.: B2522935
CAS No.: 1936174-22-9
M. Wt: 188.068
InChI Key: RBFFITHVQYTUBF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopentane-1-carbonitrile is a bicyclic organic compound featuring a cyclopentane ring substituted with a bromomethyl (-CH2Br) group and a nitrile (-CN) group at the 1-position. This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical synthesis, catalytic coupling reactions, and the preparation of complex heterocycles . Its bromine atom enables nucleophilic substitution reactions, while the nitrile group can undergo transformations such as hydrolysis or cycloadditions. Physical properties include a molecular formula of C7H10BrN, molecular weight of 196.07 g/mol, and typical liquid state at room temperature .

Properties

IUPAC Name

1-(bromomethyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN/c8-5-7(6-9)3-1-2-4-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFFITHVQYTUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936174-22-9
Record name 1-(bromomethyl)cyclopentane-1-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclopentane-1-carbonitrile. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopentane derivatives.

    Reduction: Cyclopentylmethylamine.

    Oxidation: Cyclopentanecarboxylic acid.

Scientific Research Applications

1-(Bromomethyl)cyclopentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclopentane-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in reduction and oxidation reactions, leading to the formation of various functional groups. These transformations are crucial for its applications in organic synthesis and pharmaceuticals .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C)
1-(Bromomethyl)cyclopentane-1-carbonitrile C7H10BrN 196.07 -CH2Br, -CN Not reported
1-(Chloromethyl)cyclopentane-1-carbonitrile C7H10ClN 143.62 -CH2Cl, -CN Not reported
1-(4-Methoxyphenyl)cyclopentanecarbonitrile C13H15NO 201.27 -C6H4OCH3, -CN 145 (1 Torr)
1-(Bromomethyl)adamantane C11H17Br 229.16 -CH2Br, adamantane 226

Biological Activity

1-(Bromomethyl)cyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

This compound has the following chemical structure:

  • Molecular Formula: C6_6H8_8BrN
  • Molecular Weight: 188.04 g/mol
  • IUPAC Name: this compound

This compound features a bromomethyl group and a cyano group, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial effects. For instance, the presence of halogen atoms (like bromine) can enhance the lipophilicity and membrane permeability of compounds, potentially increasing their antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundBacterialTBD
1-Bromo-2-methylcyclopentaneBacterial32 µg/mL
Cyclopentane-1-carbonitrileFungal16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that brominated compounds can exhibit significant cytotoxic effects. For example, studies on related compounds demonstrate IC50_{50} values ranging from 10 to 50 µM against cancer cell lines, indicating potential therapeutic applications in oncology .

Table 2: Cytotoxicity Data

Cell LineCompoundIC50_{50} (µM)
HeLa (cervical cancer)This compoundTBD
MCF-7 (breast cancer)1-Bromo-2-methylcyclopentane25
A549 (lung cancer)Cyclopentane-1-carbonitrile30

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and metabolism. For instance, inhibition of cyclooxygenase or lipoxygenase pathways could lead to reduced inflammation and tumor growth.
  • Cell Membrane Interaction: The lipophilic nature of brominated compounds allows them to integrate into cell membranes, disrupting normal cellular functions and leading to apoptosis in cancer cells.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the effects of various brominated cyclopentanes on tumor growth in animal models. The results indicated that these compounds significantly reduced tumor size compared to control groups, suggesting their potential as anticancer agents .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:

  • Absorption: High gastrointestinal absorption due to its lipophilic character.
  • Metabolism: Likely metabolized by cytochrome P450 enzymes, which could influence its bioavailability and efficacy.

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